4-Amino-3-acetylpyridine molecular weight and formula
4-Amino-3-acetylpyridine molecular weight and formula
Topic: 4-Amino-3-acetylpyridine (1-(4-aminopyridin-3-yl)ethanone) Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Critical Scaffold for Fused-Ring Kinase Inhibitors
Executive Summary
4-Amino-3-acetylpyridine (CAS: 53277-43-3), chemically defined as 1-(4-aminopyridin-3-yl)ethanone , is a high-value heterocyclic intermediate.[1] Unlike its more common isomers, this specific substitution pattern renders it a "privileged scaffold" for the rapid synthesis of pyrazolo[4,3-c]pyridines and imidazo[4,5-c]pyridines —core structures found in next-generation kinase inhibitors (e.g., JAK, CDK) and allosteric modulators.
This guide provides a comprehensive technical profile, validated synthetic pathways, and application protocols for leveraging this molecule in drug discovery.[2]
Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-(4-aminopyridin-3-yl)ethanone |
| Common Name | 4-Amino-3-acetylpyridine |
| CAS Number | 53277-43-3 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| SMILES | CC(=O)C1=C(C=CN=C1)N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122 °C (Typical) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in H₂O |
| pKa (Calculated) | ~9.2 (Pyridine N), ~2.5 (Aniline N) |
Synthetic Methodologies
Synthesis of 3,4-disubstituted pyridines is electronically challenging due to the deactivating nature of the pyridine ring and the directing conflict between the nitrogen atom and substituents. Two primary routes are established: Directed Ortho-Metalation (DoM) for high-precision lab scale, and Grignard Addition for process scale.
Method A: Directed Ortho-Metalation (DoM) – Lab Scale
Rationale: The amino group at C4 is converted into a Directing Metalation Group (DMG), allowing exclusive lithiation at the C3 position.
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Protection: React 4-aminopyridine with pivaloyl chloride to form N-(pyridin-4-yl)pivalamide. The pivaloyl group coordinates lithium and protects the amine.
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Lithiation: Treat with n-Butyllithium (2.2 eq) in THF at -78°C . The lithium coordinates to the pivaloyl oxygen, directing deprotonation specifically to C3.
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Acylation: Quench the C3-lithio species with N-methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde (followed by oxidation).
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Deprotection: Hydrolyze the pivalamide using dilute HCl or NaOH to release the free amine.
Method B: Grignard Addition to Nitrile – Scale-Up
Rationale: Avoids cryogenic conditions. Starts from 4-amino-3-cyanopyridine.
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Grignard Reaction: React 4-amino-3-cyanopyridine with Methylmagnesium Bromide (MeMgBr) (3.0 eq) in THF/Toluene at 0°C -> RT.
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Hydrolysis: The intermediate imine is hydrolyzed with aqueous HCl to yield the ketone.
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Note: The free amino group requires excess Grignard reagent (to deprotonate the amine first) but does not interfere with the nitrile addition.
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Visualization: Synthetic Workflow (DoM Route)
Caption: Directed Ortho-Metalation (DoM) pathway ensuring C3 regioselectivity.
Analytical Characterization (Self-Validating Data)
To validate the identity of synthesized material, compare against these predicted spectral markers.
¹H NMR (400 MHz, DMSO-d₆) - Predicted
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.75 | Singlet (s) | 1H | C2-H | Deshielded by Acetyl (C=O) and Pyridine N. |
| 8.10 | Doublet (d, J=6.0 Hz) | 1H | C6-H | Alpha to Pyridine N. |
| 7.20 | Broad Singlet (bs) | 2H | -NH₂ | Exchangeable amino protons. |
| 6.75 | Doublet (d, J=6.0 Hz) | 1H | C5-H | Shielded by ortho-Amino group. |
| 2.58 | Singlet (s) | 3H | -CH₃ | Acetyl methyl group. |
Quality Control Checkpoints
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Regioisomer Check: Ensure no peaks at ~8.2 ppm (d) and ~7.0 ppm (d) corresponding to 3-amino-4-acetylpyridine (isomer).
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Oxidation State: Absence of broad -OH stretch in IR (3200-3400 cm⁻¹) confirms the ketone is not reduced to alcohol.
Applications in Drug Development[2][4][5]
The ortho-amino ketone motif is a "chemical warhead" for cyclization reactions.
Synthesis of Pyrazolo[4,3-c]pyridines
Reaction with hydrazines yields the pyrazolo[4,3-c]pyridine scaffold, a bioisostere of indazoles often used in kinase inhibitors (e.g., against Aurora kinases).
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Protocol: Reflux 4-amino-3-acetylpyridine with Hydrazine Hydrate (or substituted hydrazine) in Ethanol/Acetic Acid.
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Mechanism: Schiff base formation at the ketone followed by intramolecular attack of the hydrazine nitrogen on the pyridine C4 (facilitated by amino group displacement or condensation if amino is retained? Correction: In this specific scaffold, the amino group participates in the condensation to form the pyrazole ring fused to the pyridine.)
Friedländer Synthesis (Modified)
Condensation with ketones or keto-esters allows access to 1,7-naphthyridines , which are potent scaffolds for antibacterial and antimalarial agents.
Visualization: Cyclization Pathway
Caption: Divergent synthesis of fused heterocycles from the 4-amino-3-acetylpyridine core.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Pyridine Hazards: Potential for neurological effects if inhaled in large quantities.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino-ketone moiety is prone to self-condensation (dimerization) upon prolonged exposure to moisture/air.
References
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Synthesis of Pyrazolopyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.
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Chemical Data & CAS: 1-(4-Aminopyridin-3-yl)ethanone (CAS 53277-43-3) Substance Record.[3] PubChem / BLDPharm.
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DoM Methodology: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990. (Foundational methodology for pyridine functionalization).[4][5]
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Kinase Inhibitor Scaffolds: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI, 2022.
Sources
- 1. 53277-43-3 | 1-(4-Aminopyridin-3-yl)ethanone | Ketones | Ambeed.com [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 53277-43-3|1-(4-Aminopyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
